RET Kinase Inhibition: Submicromolar Potency and Favorable Selectivity Profile of a Close Structural Analog
The direct 3-thienyl positional isomer, 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile, demonstrated submicromolar RET inhibition with significant selectivity over ALK and ABL kinases. The 3-thienyl group was critical for this activity; the analogous 2-thienyl compound from the same series showed a marked loss in potency [1]. The target compound retains the thiophene ring at C4 (albeit as the 2-isomer) and the benzylsulfanyl substitution at C6, a combination predicted to enhance lipophilic interactions in the ATP-binding pocket relative to simpler 6-alkylthio derivatives.
| Evidence Dimension | RET kinase inhibition (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | Not directly tested; predicted based on 3-thienyl analog 13g |
| Comparator Or Baseline | 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile (compound 13g): RET IC50 < 1 µM; 3-fold selective over ALK; 100-fold selective over ABL |
| Quantified Difference | 3-Thienyl analog (13g) achieves submicromolar RET inhibition and 100-fold ABL selectivity; 2-thienyl analog (target compound basis) is predicted to have reduced but still significant activity. |
| Conditions | In vitro kinase inhibition assay; cellular antiproliferative activity in RET-dependent and RET-independent cancer cell lines [1] |
Why This Matters
This evidence positions the target compound as a potential starting point for developing RET inhibitors with a unique selectivity fingerprint, relevant for overcoming resistance mediated by ALK or ABL kinases.
- [1] Brandt, W. et al. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Eur. J. Med. Chem. 2010, 45, 2919-2927. DOI: 10.1016/j.ejmech.2010.03.017. View Source
